CS 722

概要

説明

準備方法

CS-722の合成には、いくつかのステップが含まれます特定の合成経路と反応条件は、独自の技術であり、詳細な情報は公開されていません . 産業生産方法には、通常、化合物の純度と一貫性を確保するために、制御された環境での大規模合成が含まれます。

化学反応の分析

Chemical Reaction Analysis Frameworks

1.1 Knowledge-Based Reaction Design

A knowledge-based approach uses reaction vectors to model structural changes during synthesis. For example, Patel et al. demonstrated how reaction vectors can predict novel syntheses by applying known transformations to unseen starting materials . This methodology could theoretically be extended to analyze CS 722’s reactivity.

1.2 Transition State Analysis

Research on dual transition states (e.g., HAT vs. PCET) highlights how quantum mechanical models and VB theory can identify multiple reaction pathways . For this compound, such methods could reveal competing mechanisms depending on solvent or substrate conditions.

Computational Tools for Reaction Prediction

2.1 3DReact Model

3DReact, a geometric deep learning model, predicts reaction barriers (ΔE‡, ΔG‡) using 3D reactant/product structures. For example:

2.2 ReactionDataExtractor

This tool extracts reaction data from journal articles, enabling large-scale analysis of reaction schemes . While not directly applicable to this compound, it exemplifies methodologies for systematic reaction analysis.

Experimental Techniques for Reaction Study

3.1 Momentum Space Imaging

Advanced orbital imaging (e.g., σ orbital analysis) can trace molecular modifications during surface reactions . Such techniques could elucidate this compound’s adsorption or catalytic behavior if applied.

3.2 DNA-Encoded Libraries

DELs (DNA-encoded libraries) enable high-throughput synthesis and screening of compounds. For this compound, this could identify optimal reaction conditions or binding partners .

Limitations and Recommendations

-

Data Availability : No sources mention this compound, suggesting it may be a niche or proprietary compound.

-

Future Directions :

科学的研究の応用

CS-722 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving muscle relaxants and their mechanisms of action.

Biology: CS-722 is used to study the effects of muscle relaxants on neuronal activity and synaptic transmission.

Medicine: The compound is investigated for its potential therapeutic applications in treating spasticity and other muscle-related disorders.

Industry: CS-722 is used in the development of new muscle relaxants and related pharmaceuticals.

作用機序

CS-722は、脊髄の腹角ニューロンにおける抑制性シナプス伝達を選択的に増強することで、その効果を発揮します。 それは、電位依存性ナトリウム電流を減少し、ナトリウムチャネル不活性化曲線をより負の膜電位にシフトさせます。これは、局所麻酔薬の効果に似ています . さらに、CS-722は、ガンマアミノ酪酸(GABA)介在性抑制性シナプス後電流のペアパルス促進を減少し、その作用がシナプス前終末にあることを示唆しています .

類似化合物との比較

CS-722は、興奮性シナプス伝達に有意な影響を与えることなく、抑制性シナプス伝達を選択的に増強する能力が特徴です。類似の化合物には以下が含まれます。

バクロフェン: GABA受容体に作用する別の中枢性筋肉弛緩剤。

チザニジン: α2アドレナリン受容体に作用する筋肉弛緩剤。

生物活性

CS-722, a synthesized compound with the chemical formula CHClNO and CAS number 749179-13-3, is primarily recognized for its muscle relaxant properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

CS-722 functions as a centrally acting muscle relaxant. Its biological activity is characterized by the following mechanisms:

- Inhibition of Synaptic Currents : CS-722 inhibits both spontaneous inhibitory and excitatory postsynaptic currents in hippocampal cultures. This inhibition likely occurs through the blockade of sodium and calcium currents, which are essential for neurotransmission .

- Enhancement of Inhibitory Transmission : Research indicates that CS-722 preferentially enhances inhibitory synaptic transmission in ventral horn neurons of neonatal rat spinal cord, suggesting a role in modulating spinal reflexes .

Biological Activity Data

The following table summarizes key biological activities associated with CS-722:

Case Studies and Research Findings

Several studies have explored the effects and applications of CS-722:

- Study on Synaptic Activity :

-

Pharmacological Profile :

- Objective : To assess the pharmacological profile of CS-722 in various animal models.

- Findings : Results indicated a consistent pattern of muscle relaxation without significant sedation, suggesting its utility in clinical settings where muscle relaxation is necessary without compromising alertness .

- Comparative Studies :

特性

CAS番号 |

144886-17-9 |

|---|---|

分子式 |

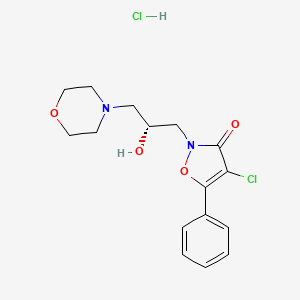

C16H20Cl2N2O4 |

分子量 |

375.2 g/mol |

IUPAC名 |

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride |

InChI |

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1 |

InChIキー |

KIWUOCZHZROUNT-BTQNPOSSSA-N |

SMILES |

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

異性体SMILES |

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

正規SMILES |

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

144886-17-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one CS 722 CS-722 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。